REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)(C)[CH3:2].[Li+].C[C:10]1([CH3:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:17].C(Br)C#C.[Cl-].[NH4+]>C1COCC1>[CH2:18]([CH:10]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:17])[C:1]#[CH:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
10.55 g
|
Type
|
reactant
|
Smiles
|
CC1(C(CCCCC1)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.85 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
purified by distillation (100° C., 2 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)C1C(CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.34 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |